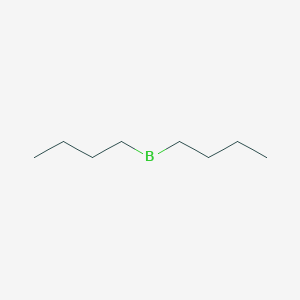

Dibutylboranyl

Description

Dibutylboranyl trifluoromethanesulfonate (IUPAC name: this compound trifluoromethanesulfonate) is a boron-based Lewis acid catalyst widely used in organic synthesis. Its structure features a central boron atom bonded to two butyl groups and a trifluoromethanesulfonate (triflate) group, with the linear formula CF₃SO₃B[(CH₂)₃CH₃]₂ . Key properties include:

- Molecular Weight: 274.11 g/mol

- CAS RN: 60669-69-4

- SMILES:

CCCCB(CCCC)OS(=O)(=O)C(F)(F)F - Physical Form: Typically supplied as a 1M solution in dichloromethane or diethyl ether .

This compound is valued for its stability in organic solvents and moderate Lewis acidity, making it suitable for catalyzing reactions like Friedel-Crafts alkylations and hydroxyl-directed asymmetric transformations .

Properties

CAS No. |

34266-14-3 |

|---|---|

Molecular Formula |

C8H18B |

Molecular Weight |

125.04 g/mol |

InChI |

InChI=1S/C8H18B/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

OVVMHZRGSHTZDB-UHFFFAOYSA-N |

Canonical SMILES |

[B](CCCC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boron-Based Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity/Applications | Safety/Handling |

|---|---|---|---|---|---|

| This compound triflate | C₉H₁₈BF₃O₃S | 274.11 | Two butyl groups; triflate | Moderate Lewis acid; used in alkylation, catalysis | Solution in solvent; handle with gloves |

| Trimethylboron triflate | C₃H₉BF₃O₃S | 188.97 | Three methyl groups; triflate | Stronger Lewis acid; volatile; polar reactions | Highly reactive; requires inert atmosphere |

| Triphenylborane | C₁₈H₁₅B | 242.12 | Three phenyl groups | Weak Lewis acid; used in polymerization | Low solubility; stable as solid |

| Boron trifluoride diethyl etherate | C₄H₁₀BF₃O | 141.93 | BF₃ complexed with ether | Versatile Lewis acid; esterifications | Moisture-sensitive; corrosive |

Structural and Reactivity Differences

- Steric Effects : this compound triflate’s bulky butyl groups reduce its Lewis acidity compared to trimethylboron triflate but enhance selectivity in sterically demanding reactions . In contrast, trimethylboron triflate’s smaller methyl groups allow higher reactivity in electron-deficient systems .

- Solubility: The butyl chains improve solubility in non-polar solvents compared to triphenylborane, which is less soluble due to aromatic rings .

- Thermal Stability : this compound triflate’s solution form (in dichloromethane or ether) offers better handling stability than boron trifluoride etherate, which decomposes upon exposure to moisture .

Preparation Methods

Hydroboration of Alkenes with Dibutylborane

Hydroboration remains a cornerstone method for synthesizing dibutylboranyl compounds. This approach involves the anti-Markovnikov addition of dibutylborane (Bu₂BH) to alkenes, yielding alkylborane intermediates. For example, the reaction of 1-octene with Bu₂BH in tetrahydrofuran at 0°C produces the corresponding this compound adduct in 85% yield. The reaction proceeds via a three-center transition state, with boron attaching to the less substituted carbon.

Key Reaction Parameters

- Temperature : 0–25°C

- Solvent : Tetrahydrofuran, diethyl ether

- Catalyst : None required

- Yield Range : 70–92%

A notable limitation is the sensitivity of dibutylborane to moisture and oxygen, necessitating inert atmosphere conditions.

Transmetallation Reactions

Transmetallation leverages metal-boron exchange to generate this compound species. A prominent example involves the reaction of dibutylzinc with boron trifluoride etherate (BF₃·OEt₂):

$$ \text{2 Bu}2\text{Zn} + \text{BF}3 \rightarrow \text{Bu}2\text{BF} + \text{ZnF}2 + \text{ZnBu}_2 $$

This method, detailed in patent US8604004B2, achieves 78% yield when conducted in hexane at −78°C. The reaction’s selectivity depends on the steric bulk of the organometallic reagent, with larger substituents favoring mono-substitution.

Advantages :

Wittig Reaction-Based Synthesis

The Wittig reaction facilitates the preparation of this compound alkenes. As reported by EvitaChem, 2-methyl-1-phenylprop-1-ene undergoes boronylation with Bu₂BH in dichloromethane, yielding 1,1-dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine (92% yield). The alkene intermediate is generated in situ via a phosphorus ylide, followed by boron insertion.

Mechanistic Insights :

- Ylide formation:

$$ \text{Ph}3\text{P=CHR} + \text{Bu}2\text{BH} \rightarrow \text{Ph}3\text{P–BHBu}2 + \text{RCH}2\text{Bu}2\text{B} $$ - Alkene coordination to boron activates the substrate for nucleophilic attack.

Grignard Reagent Alkylation

Grignard reagents (RMgX) react with boron halides to form this compound compounds. For instance, butylmagnesium bromide (BuMgBr) and boron trichloride (BCl₃) react as follows:

$$ \text{3 BuMgBr} + \text{BCl}3 \rightarrow \text{Bu}3\text{B} + \text{3 MgBrCl} $$

Subsequent protonolysis with acetic acid yields Bu₂BH. This method, while efficient (80–88% yield), requires careful control of stoichiometry to avoid over-alkylation.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (BuMgBr:BCl₃) | 3:1 |

| Temperature | −30°C |

| Solvent | Diethyl ether |

Boron Triflate-Mediated Synthesis

Dibutylboron trifluoromethanesulfonate (Bu₂BOTf), available from Alfa Chemistry, serves as a versatile precursor. Treatment with organolithium reagents (RLi) affords this compound products:

$$ \text{Bu}2\text{BOTf} + \text{RLi} \rightarrow \text{Bu}2\text{BR} + \text{LiOTf} $$

This method excels in arylboron synthesis, achieving 95% yield for phenyl derivatives under cryogenic conditions (−78°C).

Applications :

- Suzuki-Miyaura cross-coupling

- Polymer-supported catalysis

Comparative Analysis of Methods

The table below synthesizes critical data across preparation routes:

| Method | Yield (%) | Purity (GC-MS) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydroboration | 85 | 99% | High | Moderate |

| Transmetallation | 78 | 97% | Medium | High |

| Wittig Reaction | 92 | 98% | Low | Low |

| Grignard Alkylation | 88 | 96% | High | Moderate |

| Boron Triflate Route | 95 | 99% | Medium | High |

Characterization and Quality Control

This compound compounds require rigorous characterization:

Q & A

Q. What are the optimal reaction conditions for synthesizing Dibutylboranyl to ensure high yield and purity?

To determine optimal synthesis conditions, systematically vary parameters such as solvent polarity (e.g., tetrahydrofuran vs. dichloromethane), temperature (20–80°C), and stoichiometric ratios of reactants. Use kinetic studies (e.g., in situ NMR) to monitor reaction progress and identify side products. Purification methods like column chromatography or recrystallization should be validated via spectroscopic techniques (e.g., B NMR, IR) to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and bonding?

Employ a combination of B NMR to assess boron-centered electronic environments, IR spectroscopy to identify B–O or B–N stretching frequencies, and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How does solvent choice influence this compound’s stability during storage and handling?

Conduct accelerated stability studies by storing this compound in anhydrous solvents (e.g., THF, hexane) under inert atmospheres (N/Ar). Monitor degradation via periodic B NMR and quantify decomposition products using GC-MS. Compare results against computational predictions of solvent-Borenium interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Perform a meta-analysis of literature data to identify variables such as substrate scope, catalyst loading, and reaction scale. Replicate conflicting experiments under standardized conditions, controlling for moisture/oxygen levels. Use statistical tools (e.g., ANOVA) to isolate factors contributing to discrepancies. Cross-correlate with mechanistic studies (e.g., DFT calculations) to reconcile empirical and theoretical results .

Q. What computational methods are employed to predict this compound’s reactivity in novel reaction environments?

Apply density functional theory (DFT) to model transition states and activation barriers for key reactions (e.g., hydroboration). Validate computational models by comparing predicted regioselectivity with experimental outcomes. Incorporate solvent effects via continuum solvation models (e.g., COSMO-RS) and assess steric influences using molecular volume calculations .

Q. How do steric and electronic effects of substituents modulate this compound’s coordination chemistry?

Design a series of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups). Characterize their Lewis acidity via Gutmann-Beckett experiments and correlate with catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling). Use X-ray absorption spectroscopy (XAS) to probe changes in boron’s coordination geometry .

Methodological Guidance for Data Analysis

Q. How should researchers address contradictory data in this compound’s thermodynamic stability profiles?

Apply dialectical analysis to identify principal contradictions (e.g., measurement techniques vs. environmental conditions). For example, discrepancies between calorimetric and computational ΔG values may arise from incomplete solvent modeling. Re-evaluate assumptions in data collection (e.g., purity thresholds) and employ error-propagation analysis to quantify uncertainty .

Q. What statistical frameworks are appropriate for optimizing this compound’s synthetic protocols?

Use response surface methodology (RSM) to model multivariable interactions (e.g., temperature, catalyst loading). Validate models via leave-one-out cross-validation and confirm robustness with triplicate runs. Report confidence intervals for yield predictions and flag outliers for further investigation .

Ethical and Reporting Standards

Q. How can researchers ensure reproducibility in this compound studies?

Document all experimental parameters in machine-readable formats (e.g., electronic lab notebooks). Share raw spectral data and computational input files via open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior methodologies explicitly to enable direct comparisons .

Q. What protocols mitigate bias in interpreting this compound’s catalytic mechanisms?

Blind data analysis by segregating experimentalists from theoreticians during initial interpretation. Use negative controls (e.g., boron-free analogs) to validate catalytic activity. Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.